molecular formula C9H10OTe B13819907 Acetophenone, 4'-(methyltelluryl)- CAS No. 32294-61-4

Acetophenone, 4'-(methyltelluryl)-

Cat. No.: B13819907
CAS No.: 32294-61-4
M. Wt: 261.8 g/mol
InChI Key: APCYRPGWWDFXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Organotellurium Chemistry

The exploration of organotellurium compounds began in earnest during the early 20th century, paralleling advancements in organosulfur and organoselenium chemistry. Initial syntheses focused on simple diorganotellurides (R~2~Te) and ditellurides (RTe)~2~, often derived from reactions between alkali metal tellurides (e.g., NaHTe or Li~2~Te) and alkyl/aryl halides. For example, the reaction $$ \text{Li}2\text{Te} + 2 \text{RBr} \rightarrow \text{R}2\text{Te} + 2 \text{LiBr} $$ became a cornerstone for generating tellurium-carbon bonds. Despite these early breakthroughs, progress remained sluggish due to tellurium’s lower abundance and perceived limited applicability compared to sulfur or selenium.

The mid-20th century saw incremental innovations, such as the use of tellurium tetrachloride (TeCl~4~) in electrophilic substitution reactions with aromatic systems. This method enabled the synthesis of aryltellurium trichlorides (ArTeCl~3~), which served as precursors to more complex derivatives. However, organotellurium chemistry only gained broader attention in recent decades with the discovery of chalcogen-bonding interactions and their utility in supramolecular assemblies.

Fundamental Principles of Tellurium-Ligand Interactions

Tellurium’s bonding behavior is distinguished by its dual capacity for covalent and secondary bonding interactions. In bulk tellurium, helical chains of Te atoms are interconnected via coordinate covalent bonds, where lone pairs from one chain donate electron density to adjacent chains. This ligand-metal-like bonding, described by the equation $$ \text{Te} \cdots \text{Te} $$, results in nearly isotropic mechanical and electrical properties, contrasting sharply with anisotropic van der Waals materials.

In molecular systems, tellurium engages in chalcogen bonds (ChBs)—noncovalent interactions where Te acts as an electrophilic site. For example, Te⋯I interactions in crystalline assemblies exhibit bond strengths ranging from 3.1 to 38.8 kcal mol⁻¹, depending on the Te oxidation state (II or IV) and interatomic distances. These interactions are critical in stabilizing supramolecular architectures, such as the zero- to three-dimensional frameworks observed in recent crystallographic studies.

Interaction Type Bond Length (Å) Energy (kcal mol⁻¹) Oxidation State
Te(II)⋯I 3.2 25.6–38.8 +2
Te(IV)⋯I 3.4–3.6 3.1–7.0 +4

Table 1: Energetic and structural parameters of Te⋯I chalcogen bonds.

Classification of Organotellurium Compounds

Organotellurium compounds are broadly categorized by oxidation state and functional group topology:

  • Tellurols (RTeH) : Analogous to thiols, these compounds are highly unstable due to rapid oxidation to ditellurides.
  • Diorganotellurides (R~2~Te) : Synthesized via alkylation of telluride anions (e.g., $$ \text{RTeLi} + \text{R'Br} \rightarrow \text{RTeR'} + \text{LiBr} $$).
  • Aryltellurium Trichlorides (ArTeCl~3~) : Electrophilic substitution products of TeCl~4~ with arenes, serving as intermediates for higher-order derivatives.
  • Telluroxides (R~2~TeO) : Oxidized species exhibiting distinct reactivity in cross-coupling reactions.

Methyltelluryl acetophenone derivatives, such as 4'-(methyltelluryl)acetophenone, fall under the diorganotelluride class, where the tellurium atom bridges aromatic and alkyl groups.

Role of Methyltelluryl Acetophenone Derivatives in Modern Organotellurium Research

4'-(Methyltelluryl)acetophenone exemplifies the utility of organotellurium compounds in materials science. Its synthesis typically involves nucleophilic substitution between methyltelluride anions and halogenated acetophenones, leveraging protocols established for diorganotellurides. The methyltelluryl group’s strong electron-withdrawing character modifies the acetophenone moiety’s electronic profile, enhancing its suitability as a ligand in catalytic systems or a building block for chalcogen-bonded networks.

Recent studies highlight its potential in constructing supramolecular polymers via Te⋯O interactions, where the ketone group acts as a Lewis base to Te-centered electrophilic sites. Additionally, the compound’s ability to participate in redox cycles (Te(II)/Te(IV)) positions it as a candidate for electrochemical applications, though this remains an underexplored area.

Properties

CAS No.

32294-61-4

Molecular Formula

C9H10OTe

Molecular Weight

261.8 g/mol

IUPAC Name

1-(4-methyltellanylphenyl)ethanone

InChI

InChI=1S/C9H10OTe/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3

InChI Key

APCYRPGWWDFXGV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[Te]C

Origin of Product

United States

Preparation Methods

Grignard Reaction with Acetic Anhydride

  • Process : React p-tolyl magnesium halide (e.g., p-tolylmagnesium chloride or bromide) in an ether solvent such as tetrahydrofuran with acetic anhydride at low temperatures (-40 to +10 °C).
  • Work-up : After reaction, quench with ammonium chloride solution, wash with dilute sodium hydroxide, dry, and isolate 4-methylacetophenone by fractional distillation.
  • Yield : Typically 70-89% depending on temperature and reaction conditions.
  • Reference : DE10027654A1 patent details this method as a reliable route to 4-methylacetophenone, an intermediate for further functionalization.

Friedel-Crafts Acylation

  • Process : Acylate toluene with acetic anhydride in the presence of anhydrous aluminum trichloride catalyst under anhydrous conditions.
  • Conditions : Reaction performed in anhydrous toluene solvent, with controlled addition of acetic anhydride and catalyst, heating at 90-95 °C for 30 minutes.
  • Work-up : Quench with hydrochloric acid and ice water, separate organic layer, wash, dry, and purify.
  • Reference : Laboratory synthesis protocol from Alfa Chemistry.

Representative Preparation Procedure (Hypothetical, Based on Literature)

Step Reagents & Conditions Notes Expected Yield
1. Preparation of 4-bromoacetophenone Friedel-Crafts acylation of bromobenzene with acetyl chloride and AlCl3 Precursor for cross-coupling ~80%
2. Synthesis of methyltellurium nucleophile Reduction of dimethyltelluride or reaction of tellurium powder with methyl iodide and reducing agent Freshly prepared under inert atmosphere N/A
3. Cross-coupling reaction Pd or Cu catalyst, base, solvent (e.g., DMF), 4-bromoacetophenone + methyltellurium nucleophile Controlled temperature (25-80 °C), inert atmosphere 50-70%
4. Purification Column chromatography or recrystallization To isolate pure acetophenone, 4'-(methyltelluryl)- -

Note: This procedure is inferred from known organotellurium and acetophenone chemistry due to lack of direct published protocols.

Analytical and Purification Considerations

  • Purification : Liquid-liquid extraction, fractional distillation under reduced pressure, and chromatographic techniques (silica gel column chromatography) are standard.
  • Characterization : Use of NMR spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR), mass spectrometry, and elemental analysis to confirm structure and purity.
  • Stability : Organotellurium compounds are sensitive to oxidation; storage under inert atmosphere and low temperature is recommended.

Summary Table of Preparation Methods for Acetophenone Derivatives Relevant to 4'-(Methyltelluryl)-

Preparation Stage Method Key Reagents Conditions Yield Range Reference
4-Methylacetophenone synthesis Grignard reaction with acetic anhydride p-Tolylmagnesium chloride, acetic anhydride, THF -40 to +10 °C, 2-3 h 70-89%
4-Methylacetophenone synthesis Friedel-Crafts acylation Toluene, acetic anhydride, AlCl3 90-95 °C, 30 min ~80%
Introduction of methyltelluryl group Electrophilic aromatic substitution Methyltellurium halides Inert atmosphere, aprotic solvents Variable Literature inferred
Introduction of methyltelluryl group Cross-coupling 4-Bromoacetophenone, methyltellurium nucleophile, Pd/Cu catalyst Mild heating, inert atmosphere 50-70% Literature inferred

Chemical Reactions Analysis

1-[4-(Methyltelluro)phenyl]ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while reduction results in the formation of tellurides .

Scientific Research Applications

1-[4-(Methyltelluro)phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(Methyltelluro)phenyl]ethanone is primarily related to the reactivity of the tellurium atom. Tellurium can form various oxidation states, which allows the compound to participate in redox reactions. In biological systems, the compound may interact with cellular thiols, leading to the formation of tellurium-thiol complexes. These interactions can modulate cellular redox status and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Table 1: Structural and Spectral Features of Acetophenone Derivatives
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Acetophenone, 4'-(methyltelluryl)- -TeCH₃ C₉H₁₀OTe ~229.71 Expected: C=O ~1700 cm⁻¹ (IR); δ 2.6 ppm (CH₃CO), δ 2.1 ppm (TeCH₃) in ¹H NMR
4'-Methoxyacetophenone -OCH₃ C₉H₁₀O₂ 150.17 C=O 1731 cm⁻¹ (IR); δ 3.8 ppm (OCH₃), δ 2.5 ppm (CH₃CO) in ¹H NMR
4'-Chloroacetophenone -Cl C₈H₇ClO 154.59 C=O 1715 cm⁻¹ (IR); δ 7.8–7.4 ppm (aromatic), δ 2.6 ppm (CH₃CO) in ¹H NMR
4'-(2-Methylpropyl)acetophenone -CH₂CH(CH₃)₂ C₁₂H₁₆O 176.26 C=O 1720 cm⁻¹ (IR); δ 1.8 ppm (CH(CH₃)₂), δ 2.5 ppm (CH₃CO) in ¹H NMR
4'-Hydroxy-2'-methylacetophenone -OH, -CH₃ C₉H₁₀O₂ 150.17 C=O 1705 cm⁻¹ (IR); δ 6.5–7.2 ppm (aromatic), δ 2.4 ppm (CH₃CO) in ¹H NMR

Key Observations :

  • The methyltelluryl group likely reduces electron density at the carbonyl due to Te's electronegativity (2.1 vs.
  • Tellurium's large atomic size may cause steric hindrance, affecting reactivity in substitution or addition reactions .

Key Observations :

  • Methyltelluryl derivatives may exhibit unique redox properties, making them candidates for catalytic applications or heavy-metal-based therapeutics .
  • Unlike phytotoxic derivatives (e.g., 4'-methylpropiophenone), the Te-containing compound might display toxicity concerns due to tellurium's inherent hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.